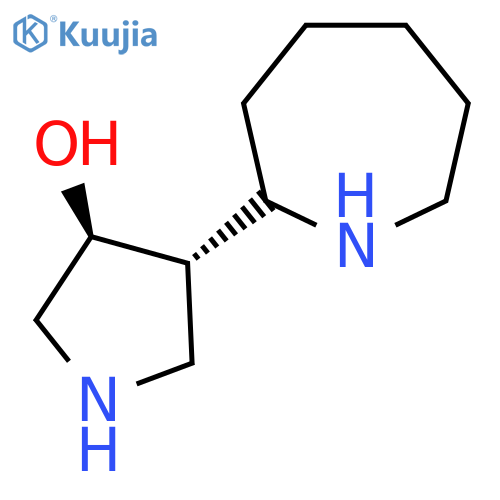Cas no 2227987-43-9 (rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol)

2227987-43-9 structure
商品名:rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol
- 2227987-43-9
- EN300-1634219
-
- インチ: 1S/C10H20N2O/c13-10-7-11-6-8(10)9-4-2-1-3-5-12-9/h8-13H,1-7H2/t8-,9?,10+/m0/s1
- InChIKey: PGDDMIPANZQVHV-DJBFQZMMSA-N
- ほほえんだ: O[C@@H]1CNC[C@H]1C1CCCCCN1
計算された属性
- せいみつぶんしりょう: 184.157563266g/mol
- どういたいしつりょう: 184.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 44.3Ų
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1634219-1.0g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 1g |
$1944.0 | 2023-06-04 | ||
| Enamine | EN300-1634219-10.0g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 10g |
$8357.0 | 2023-06-04 | ||
| Enamine | EN300-1634219-0.05g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 0.05g |
$1632.0 | 2023-06-04 | ||
| Enamine | EN300-1634219-1000mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 1000mg |
$914.0 | 2023-09-22 | ||
| Enamine | EN300-1634219-5000mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 5000mg |
$2650.0 | 2023-09-22 | ||
| Enamine | EN300-1634219-5.0g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 5g |
$5635.0 | 2023-06-04 | ||
| Enamine | EN300-1634219-2500mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 2500mg |
$1791.0 | 2023-09-22 | ||
| Enamine | EN300-1634219-250mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 250mg |
$840.0 | 2023-09-22 | ||
| Enamine | EN300-1634219-500mg |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 500mg |
$877.0 | 2023-09-22 | ||
| Enamine | EN300-1634219-0.5g |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol |
2227987-43-9 | 0.5g |
$1866.0 | 2023-06-04 |
rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
2227987-43-9 (rac-(3R,4R)-4-(azepan-2-yl)pyrrolidin-3-ol) 関連製品
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 57707-64-9(2-azidoacetonitrile)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
